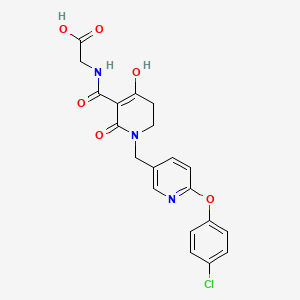
TTT20171
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTT20171 is a SDHC inhibitor. TTT20171 displays nanomolar inhibition of CII but lacks cellular potency. In cell assays, the most sensitive cells (22Rv1 prostate cancer cells) are inhibited at an IC50=5.4 uM, a value well above the suggested use concentration of 2 uM and the criterion of 1 uM for a quality chemical probe.
Applications De Recherche Scientifique
1. Technology Transfer in Sustainable Development
Technology transfer (TT) has been identified as a key process in sustainable development. It involves complex interactions between various components and variables, leading to the development of innovative applications. A bibliometric analysis conducted by Craiut et al. (2022) assessed the performance of research in this domain, identifying major contributors like the United States, China, and England, and significant publications in journals like Sustainability, Environmental Science & Technology, and Applied Energy. This study underlines the importance of TT in sustainable development and its expanding role in academic research (Craiut et al., 2022).
2. Evaluation of Large Research Initiatives
The growth in federally funded large scientific research initiatives has necessitated their evaluation. Trochim et al. (2008) described an Evaluation of Large Initiatives (ELI) project, which used various methods like concept mapping, logic modeling, and bibliometric analysis for evaluation. This highlights the importance of evaluating the processes and outcomes of large research initiatives for effective resource utilization and scientific advancement (Trochim et al., 2008).
3. Transdisciplinary Scientific Collaboration
Stokols et al. (2003) discussed the growing interest in transdisciplinary research teams, particularly in the context of the Transdisciplinary Tobacco Use Research Centers (TTURCs). The paper provided insights into the progress toward intellectual integration and the impact of environmental, organizational, and institutional factors on collaboration. This reflects the importance of transdisciplinary approaches in scientific research, especially in complex fields like tobacco science (Stokols et al., 2003).
4. Software Licensing for Scientist-Programmers
Morin et al. (2012) offered insights into the legal aspects of software licensing in scientific research. Recognizing the significance of software in scientific computing, they discussed the challenges faced by scientist-programmers in licensing their software, highlighting the role of technology transfer offices (TTOs) in facilitating this process. This study underscores the intersection of legal and technological considerations in scientific research (Morin et al., 2012).
5. A New Strategic Approach to Technology Transfer
Bahar and Griesbach (2017) discussed a paradigm shift in the approach to technology transfer within the U.S. Department of Agriculture (USDA), emphasizing the integration of TT as a core part of the research process. This approach aligns TT with research objectives to enhance the impact of research outcomes, reflecting a strategic shift in the management of technology transfer (Bahar & Griesbach, 2017).
Propriétés
Numéro CAS |
2110408-47-2 |
|---|---|
Nom du produit |
TTT20171 |
Formule moléculaire |
C20H33NO5 |
Poids moléculaire |
367.486 |
Nom IUPAC |
4-hydroxy-5,6-dimethoxy-3-tridecanoylpyridin-2(1H)-one |
InChI |
InChI=1S/C20H33NO5/c1-4-5-6-7-8-9-10-11-12-13-14-15(22)16-17(23)18(25-2)20(26-3)21-19(16)24/h4-14H2,1-3H3,(H2,21,23,24) |
Clé InChI |
CZKPAGLXQOQNEI-UHFFFAOYSA-N |
SMILES |
COC1=C(OC)NC(C(C(CCCCCCCCCCCC)=O)=C1O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TTT20171; TTT-20171; TTT 20171; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



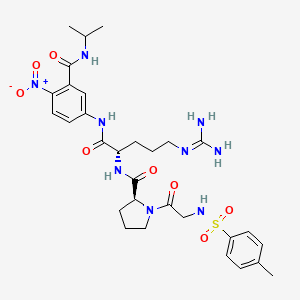

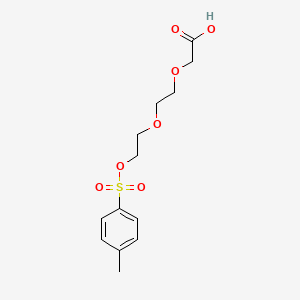

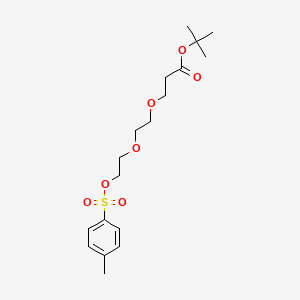

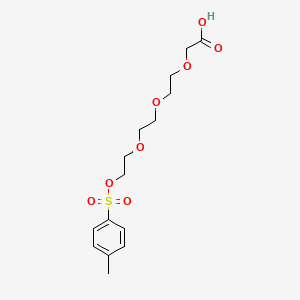
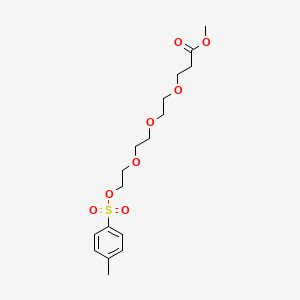
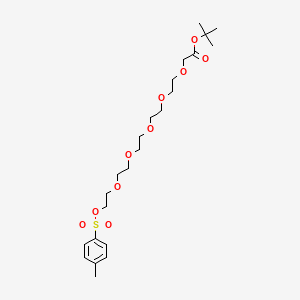
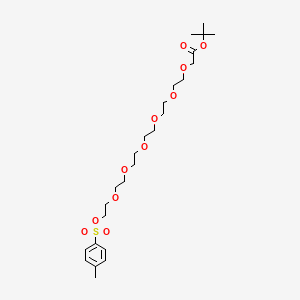


![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)
